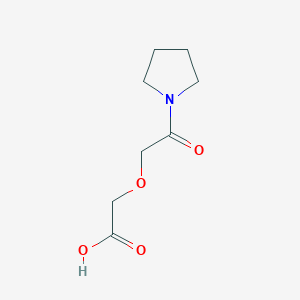

(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid

描述

Historical Context and Chemical Class Significance

Evolution of Pyrrolidinone-Based Scaffolds in Chemical Biology

Pyrrolidinone and its derivatives are recognized as privileged scaffolds in drug discovery, meaning they are molecular frameworks that are frequently found in biologically active compounds. researchgate.netacs.org The pyrrolidinone ring is a versatile structure that can be readily functionalized, allowing for the creation of diverse libraries of compounds for biological screening. acs.orgnih.gov This versatility has led to the development of numerous synthetic methodologies aimed at constructing and modifying the pyrrolidinone backbone. acs.org

Historically, the significance of the pyrrolidinone scaffold was solidified by the discovery of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.net The non-planar, three-dimensional nature of the saturated pyrrolidine (B122466) ring allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. researchgate.netnih.gov This three-dimensionality is crucial for specific interactions with biological targets like proteins and enzymes. researchgate.net

Furthermore, the pyrrolidinone moiety is a key component of the racetam class of drugs, which are noted for their cognitive-enhancing effects. researchgate.net The exploration of pyrrolidinone-based compounds continues to evolve, with modern research focusing on their application in areas such as neurodegenerative diseases and immune disorders. researchgate.net

Rationale for Academic Investigation of (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic Acid

The academic investigation into this compound is driven by the potential for synergistic or novel biological activities arising from the combination of its three key functional components: the pyrrolidinone ring, the ether linkage, and the carboxylic acid group.

The pyrrolidinone ring serves as a well-established pharmacophore with a proven track record in modulating biological systems. nih.gov Its inclusion in a molecule can enhance binding to target proteins and improve pharmacokinetic properties. researchgate.net

The carboxylic acid group is a highly significant functional group in medicinal chemistry. wiley-vch.de It is often crucial for the pharmacophore of a drug, enabling strong electrostatic interactions and hydrogen bonds with biological targets. nih.gov Carboxylic acids can also impact a molecule's solubility and metabolic stability. wiley-vch.deresearchgate.net The presence of this acidic moiety in this compound suggests potential applications where interaction with a specific binding site through ionic or hydrogen bonding is desired.

The combination of these three motifs in a single molecule presents a unique chemical scaffold that warrants investigation for novel biological activities.

Structure

3D Structure

属性

IUPAC Name |

2-(2-oxo-2-pyrrolidin-1-ylethoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-7(5-13-6-8(11)12)9-3-1-2-4-9/h1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUZQXANIVPZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Techniques in the Study of 2 Oxo 2 Pyrrolidin 1 Ylethoxy Acetic Acid

Advanced Spectroscopic Analysis for Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are paramount for the detailed structural and dynamic investigation of (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid. They allow for non-destructive analysis, providing a wealth of information from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformational preferences of molecules in solution. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, multi-dimensional NMR techniques are particularly insightful.

Detailed research findings indicate that the pyrrolidine (B122466) ring can adopt either a Cγ-endo or Cγ-exo conformation (pucker). frontiersin.org The rotational freedom around the C-N, C-O, and C-C single bonds of the ethoxyacetic acid side chain leads to a complex conformational landscape. researchgate.net Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space correlations between protons. These correlations reveal which protons are in close proximity, allowing for the determination of the predominant solution-state conformation. For instance, NOE correlations between protons on the pyrrolidinone ring and those on the ethoxy side chain would define the orientation of the side chain relative to the ring. Computational modeling, validated by comparing calculated and experimental NMR chemical shifts, can further refine the understanding of the molecule's dynamic behavior and the relative populations of different conformers. researchgate.net

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyrrolidinone C2' | C=O (Amide) | - | ~175 |

| Pyrrolidinone C5' | N-CH₂ | ~3.5 | ~45 |

| Pyrrolidinone C3' | CH₂ | ~2.0 | ~18 |

| Pyrrolidinone C4' | CH₂ | ~2.4 | ~31 |

| Ethoxy C2 | N-CO-CH₂ | ~4.2 | ~68 |

| Ethoxy C1 | O-CH₂-COOH | ~4.1 | ~67 |

| Acetic Acid C=O | C=O (Acid) | - | ~173 |

| Acetic Acid OH | OH | ~10-12 (broad) | - |

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming elemental composition and for identifying transient species in a reaction mixture, thereby elucidating reaction mechanisms. nih.govresearchgate.net The synthesis of this compound likely involves steps such as N-acylation and etherification. organic-chemistry.org

During synthesis, HRMS can be used to monitor the reaction progress by detecting the accurate masses of starting materials, intermediates, and the final product in real-time. waters.compnas.org For example, in a potential synthesis involving the reaction of 2-pyrrolidinone (B116388) with an ethyl chloroacetate (B1199739) derivative, HRMS could identify the N-acylated intermediate. Subsequent reaction with an alkoxide would form the ether linkage, and the intermediates of this step could also be trapped and analyzed. Electrospray ionization (ESI) is a soft ionization technique well-suited for this purpose, as it can transfer ions from solution to the gas phase with minimal fragmentation. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation of these intermediates. wvu.eduresearchgate.net Characteristic fragmentation of N-substituted pyrrolidinones often involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. nih.gov

| Intermediate Name | Chemical Formula | Theoretical [M+H]⁺ (m/z) |

|---|---|---|

| 1-(2-chloroacetyl)pyrrolidin-2-one | C₆H₈ClNO₂ | 162.0265 |

| Sodium salt of glycolic acid | C₂H₃NaO₃ | 98.0002 |

| (2-Oxo-2-pyrrolidin-1-ylethoxy)acetate anion | C₈H₁₀NO₄⁻ | 188.0615 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about chemical bonds and functional groups within a molecule. These methods are particularly sensitive to intermolecular interactions like hydrogen bonding and can be used to investigate tautomeric equilibria. numberanalytics.com

For this compound, the most significant feature in its IR spectrum is expected to be related to the carboxylic acid group. Carboxylic acids in the condensed phase typically exist as hydrogen-bonded dimers. spectroscopyonline.com This strong hydrogen bonding results in a very broad O-H stretching band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. openstax.org The carbonyl (C=O) stretching frequency of the carboxylic acid is also affected, appearing around 1710 cm⁻¹ for the dimer. openstax.org The amide carbonyl stretch of the pyrrolidinone ring is expected around 1680 cm⁻¹. Raman spectroscopy, which is particularly sensitive to symmetric vibrations, can provide complementary information, especially for the C-C and C-O skeletal vibrations. acs.orgnih.gov

While the lactam form of 2-pyrrolidinone is significantly more stable, vibrational spectroscopy could be used to search for evidence of the lactim tautomer. researchgate.net Tautomerism would lead to the appearance of C=N and a different O-H stretching bands, which would be distinguishable from the lactam and carboxylic acid signals. nih.govnih.gov

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Characteristic of H-bonded dimer spectroscopyonline.comyoutube.com |

| Carboxylic Acid | C=O stretch | ~1710 | Lowered frequency due to H-bonding openstax.org |

| Amide (Lactam) | C=O stretch | ~1680 | Typical for a five-membered lactam |

| Ether | C-O-C stretch | 1150-1085 | Asymmetric stretch |

| Carboxylic Acid | C-O stretch | 1320-1210 | Coupled with O-H bending |

Chromatographic Methodologies for Isolation, Purification, and Trace Analysis

Chromatography is the cornerstone of separation science, essential for isolating the target compound from reaction mixtures, purifying it to a high degree, and analyzing for any potential byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification and analysis of moderately polar, non-volatile compounds like this compound. labcompare.com Method development is crucial for achieving efficient separation. acs.org

Given the compound's polarity and the presence of an acidic functional group, reversed-phase HPLC using a C18 stationary phase is a suitable starting point. sigmaaldrich.com The retention of the molecule will be highly dependent on the pH of the mobile phase. glsciences.com At a pH well below the pKa of the carboxylic acid (typically ~4-5), the acid will be protonated and less polar, leading to longer retention times. Conversely, at a pH above the pKa, the molecule will exist as a carboxylate anion, making it more polar and causing it to elute earlier. Therefore, using a buffered mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) is critical for achieving reproducible retention times. researchgate.net For analytical purposes, a gradient elution, starting with a high percentage of aqueous buffer and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, would be effective for separating the target compound from both more polar and less polar impurities. This analytical method can then be scaled up to preparative HPLC for purification by using a larger column and higher flow rates. labcompare.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and thermal lability of the carboxylic acid group, this compound is not suitable for direct GC-MS analysis. However, it can be readily analyzed after chemical derivatization to a more volatile form, typically an ester (e.g., a methyl or silyl (B83357) ester). nih.gov

Derivatization followed by GC-MS analysis is an excellent method for identifying and quantifying byproducts in the synthesis reaction mixture. Potential byproducts could include unreacted starting materials, products from side reactions, or degradation products. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for the detection of even trace-level impurities.

Furthermore, GC-MS is a valuable tool for kinetic studies. researchgate.net By taking aliquots from the reaction mixture at various time points, derivatizing them, and analyzing them by GC-MS with an internal standard, one can accurately monitor the depletion of reactants and the formation of the product. mdpi.com This data allows for the determination of reaction rates, reaction order, and activation energy, providing crucial information for optimizing reaction conditions.

| Potential Byproduct | Derivatization Method | Expected Mass Spectral Features (EI) |

|---|---|---|

| 2-Pyrrolidinone | None required | Molecular ion (m/z 85), fragments from ring opening |

| Glycolic acid | Esterification (e.g., methylation) | Fragments corresponding to loss of -OCH₃, -COOCH₃ |

| 1-(carboxymethyl)pyrrolidin-2-one | Esterification | Molecular ion of ester, loss of ester group |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

As of the current body of scientific literature, the specific crystal structure of this compound has not been determined or is not publicly available. Extensive searches of crystallographic databases and scholarly articles did not yield any published X-ray crystallography data for this particular compound.

Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and specific intermolecular interactions, cannot be provided at this time. The elucidation of the three-dimensional arrangement of molecules in the crystalline lattice and the nature of the non-covalent interactions, such as hydrogen bonding, that govern the crystal packing awaits experimental determination through single-crystal X-ray diffraction studies.

Future crystallographic analysis of this compound would be invaluable in understanding its solid-state properties. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it would reveal the intricate network of intermolecular forces, which are crucial for properties like solubility, stability, and melting point. Without experimental data, any discussion of its crystal engineering or polymorphic forms would be purely speculative.

Researchers seeking to understand the solid-state behavior of this compound are encouraged to pursue single-crystal growth and subsequent X-ray diffraction analysis to fill this gap in the scientific record.

Computational and Theoretical Investigations of 2 Oxo 2 Pyrrolidin 1 Ylethoxy Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid, these calculations would be invaluable in predicting its stability, reactivity, and spectroscopic signatures.

Electronic Structure, Molecular Orbital Analysis, and Reactivity Descriptors

A detailed analysis of the electronic structure of this compound remains to be performed. Such a study would involve the calculation of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability. The HOMO-LUMO gap is a key indicator of chemical stability.

Furthermore, the calculation of reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, derived from conceptual Density Functional Theory (DFT), would provide a quantitative measure of its reactive nature. This information is critical for understanding how the molecule might interact with biological targets or other chemical species.

Reaction Pathway Modeling, Transition State Analysis, and Energetics

The synthesis and potential degradation of this compound involve chemical reactions that could be modeled computationally. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate the transition states, and calculate the activation energies. This type of analysis provides deep insights into the reaction mechanisms and can help in optimizing reaction conditions. To date, no such theoretical studies on the reaction pathways involving this specific molecule have been published.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) and Comparison with Experimental Data

Quantum chemical methods are also adept at predicting various spectroscopic properties. For instance, the calculation of nuclear magnetic shielding tensors can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, the simulation of vibrational frequencies can generate a theoretical Infrared (IR) spectrum, and the calculation of electronic transition energies can predict the Ultraviolet-Visible (UV-Vis) absorption spectrum. These predicted spectra, when compared with experimental data, serve as a powerful tool for structural confirmation and characterization. However, no published studies have reported such theoretical predictions for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvents.

Conformational Analysis, Flexibility, and Torsional Barriers

This compound possesses several rotatable bonds, suggesting a degree of conformational flexibility. A thorough conformational analysis using MD simulations would identify the most stable low-energy conformations of the molecule in the gas phase and in solution. Understanding the molecule's preferred shapes is crucial as its biological activity is often linked to a specific conformation. Additionally, calculating the energy barriers for rotation around key torsional angles would provide information about the molecule's rigidity and the ease with which it can adopt different shapes.

Solvent Effects on Molecular Behavior and Solvation Free Energy Calculations

The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules, revealing how the solvent affects its conformation and dynamics. Furthermore, the calculation of the solvation free energy—the energy change associated with transferring a molecule from the gas phase to a solvent—is a critical parameter for predicting its solubility and partitioning behavior between different phases, which are important properties for drug design and development. As with other computational aspects, specific studies on the solvent effects and solvation free energy of this compound are not currently available.

Ligand-Target Docking and Binding Free Energy Calculations (Purely In Silico Studies)

There are no available in silico studies that have performed ligand-target docking or binding free energy calculations specifically for this compound. While molecular docking is a common computational technique to predict the binding orientation and affinity of a small molecule to a protein target, no such simulations have been published for this compound. Consequently, there is no data on its potential biological targets, binding poses, or calculated binding affinities.

Structure-Activity Relationship (SAR) Modeling (In Silico)

In silico Structure-Activity Relationship (SAR) modeling, which is crucial for understanding how the chemical structure of a compound influences its biological activity, has not been applied to this compound in any published research.

No Quantitative Structure-Activity Relationship (QSAR) studies have been conducted for this compound. QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities, but such an analysis is not available for this specific molecule.

There is no evidence of pharmacophore modeling or virtual screening studies involving this compound. Pharmacophore models define the essential three-dimensional arrangement of functional groups necessary for biological activity, and these models are often used in virtual screening to identify potential new active compounds from large databases. However, no such work has been reported for this compound.

The application of fragment-based design principles to the this compound scaffold has not been described in the scientific literature. This approach involves identifying small chemical fragments that can bind to a biological target and then growing or linking them to create more potent lead compounds. The absence of such studies indicates a significant gap in the computational exploration of this chemical entity.

Molecular and Biochemical Mechanisms of Action in Vitro and Ex Vivo Studies

Cellular Pathway Modulation (In Vitro Models, Non-Human, Non-Clinical)

Explanations for the biological effects of racetams have shifted towards their ability to modulate cellular functions and signaling pathways, rather than interacting with a single molecular target.

A key proposed mechanism for Pramiracetam is its influence on cholinergic neurotransmission. In vitro studies using primary neuronal cultures or synaptosomes have suggested that Pramiracetam can enhance high-affinity choline (B1196258) uptake (HACU) in hippocampal neurons. patsnap.com This process is the rate-limiting step in acetylcholine (B1216132) (ACh) synthesis. By facilitating HACU, Pramiracetam is thought to indirectly increase the synthesis and subsequent release of ACh, a neurotransmitter critical for learning and memory. patsnap.com

Some evidence also points to a broader modulation of neurotransmitter systems, with suggestions of an influence on the release of dopamine (B1211576) and serotonin. patsnap.com However, these effects are generally considered to be less pronounced than the impact on the cholinergic system.

Table 2: Effects of Pramiracetam on Neurotransmitter Dynamics in In Vitro Models

| Neurotransmitter System | Effect on Release/Uptake | Putative Mechanism |

| Cholinergic | Increased Acetylcholine Release | Enhancement of High-Affinity Choline Uptake (HACU) |

| Dopaminergic | Potential modulation of release | Indirect effects |

| Serotonergic | Potential modulation of release | Indirect effects |

This table is based on findings for Pramiracetam and represents a potential mechanism for structurally related compounds.

The modulation of intracellular signaling cascades is another area of investigation for the mechanism of action of racetam compounds.

cAMP Pathway: Some studies on racetams, such as piracetam (B1677957), have indicated an ability to increase levels of cyclic adenosine (B11128) monophosphate (cAMP) in brain tissue. nih.gov cAMP is a crucial second messenger involved in synaptic plasticity and memory formation. The precise mechanism for this increase, whether through activation of adenylyl cyclase or inhibition of phosphodiesterases, requires further investigation.

ERK/MAPK and Akt/PKB Pathways: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) and the Akt/protein kinase B (PKB) pathways are critical for neuronal survival, growth, and synaptic plasticity. While these pathways are logical downstream targets for cognitive enhancers, direct in vitro evidence demonstrating the modulation of ERK/MAPK or Akt/PKB signaling by Pramiracetam or closely related analogues is currently limited in the available scientific literature. Future studies are needed to explore whether these key signaling cascades are involved in the cellular effects of this class of compounds.

Despite a comprehensive search for scientific data, no specific in vitro or ex vivo research findings could be located for the chemical compound (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid regarding its molecular and biochemical mechanisms of action or its membrane permeability and transport mechanisms.

Therefore, it is not possible to provide an article with the requested detailed sections on:

Pre Clinical Investigative Methodologies and Models Strictly Non Human Organismal Studies/in Vitro, Not Human Clinical Data

Neurophysiological Electrophysiological Studies (In Vitro Brain Slices, Organotypic Cultures)

In vitro electrophysiological studies are crucial for understanding how a compound directly affects neuronal communication and network activity. These experiments, typically conducted on acute brain slices or organotypic cultures from rodents, allow for the precise measurement of electrical properties of individual neurons and synapses.

Synaptic Plasticity Modulation (e.g., Long-Term Potentiation/Depression)

Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are fundamental cellular mechanisms underlying learning and memory. Investigating the effect of (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid on these processes would provide insight into its potential cognitive-enhancing or modulating effects. However, there are no published studies that have examined the impact of this compound on LTP or LTD in any brain region.

Neuronal Excitability and Action Potential Firing Patterns in Cultured Neurons

The excitability of individual neurons and their pattern of firing action potentials are key determinants of neural circuit function. Alterations in these properties can have profound effects on brain information processing. To date, no research has been published detailing the effects of this compound on neuronal excitability, resting membrane potential, or action potential firing characteristics in cultured neurons.

Biochemical Assays in Tissue Homogenates and Subcellular Fractions (e.g., Rodent Brain)

Biochemical assays are essential for determining a compound's influence on the chemical signaling pathways within the brain. These studies often use brain tissue from preclinical models to measure changes in neurotransmitter levels or the activity of specific enzymes.

Neurotransmitter Level Quantification (e.g., HPLC-ED, ELISA)

Quantifying the levels of key neurotransmitters such as acetylcholine (B1216132), dopamine (B1211576), serotonin, glutamate, and GABA in different brain regions following exposure to a compound is a standard method to assess its mechanism of action. There is currently no available data from studies using techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Enzyme-Linked Immunosorbent Assay (ELISA) to measure neurotransmitter concentrations in response to this compound.

Enzyme Activity Measurement in Specific Brain Regions or Cellular Compartments

Many neurologically active compounds exert their effects by inhibiting or enhancing the activity of specific enzymes involved in neurotransmitter synthesis, degradation, or signaling pathways. No studies have been published that measure the activity of any such enzymes in specific brain regions or subcellular fractions after treatment with this compound.

Advanced Imaging Techniques for Molecular Distribution and Target Engagement (Ex Vivo Autoradiography, Mass Spectrometry Imaging)

Advanced imaging techniques are employed to visualize the distribution of a compound within the brain and to identify its molecular targets. These methods provide critical information about whether the compound reaches its intended site of action.

There is no publicly available research utilizing ex vivo autoradiography with a radiolabeled form of this compound to map its binding sites within the brain. Similarly, no studies using Mass Spectrometry Imaging (MSI) to determine the spatial distribution of the compound or its metabolites in brain tissue have been reported.

Receptor Occupancy Studies in Post-Mortem Animal Tissues

There are no available receptor occupancy studies conducted on post-mortem animal tissues for the compound this compound. The focus of such research has been on its parent compound, piracetam (B1677957).

In Situ Hybridization and Immunohistochemistry for Target Expression Profiling

No studies utilizing in situ hybridization or immunohistochemistry to profile the target expression of this compound in animal models have been identified in the scientific literature. Research has instead concentrated on elucidating the pharmacological actions of piracetam.

Future Directions and Unexplored Avenues in Academic Research on 2 Oxo 2 Pyrrolidin 1 Ylethoxy Acetic Acid

Development of Novel Analogs with Enhanced Molecular Selectivity or Potency for Research Tool Applications

The synthesis of novel analogs of (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid represents a critical step in developing potent and selective research tools to probe biological systems. By systematically modifying the core structure, researchers can explore structure-activity relationships (SAR) to identify key pharmacophoric features. For instance, modifications to the pyrrolidinone ring, the ethoxy linker, or the acetic acid moiety could significantly impact binding affinity and selectivity for specific molecular targets. nih.govnih.gov

Future research in this area could focus on:

Ring Modifications: Introducing substituents on the pyrrolidinone ring to alter steric and electronic properties.

Linker Optimization: Varying the length and flexibility of the ethoxy linker to optimize interactions with target binding pockets.

Acid Bioisosteres: Replacing the carboxylic acid group with other acidic functional groups (e.g., tetrazole) to potentially improve metabolic stability and cell permeability.

These synthetic efforts, coupled with in vitro screening, can lead to the identification of tool compounds with high potency and selectivity, which are invaluable for elucidating the physiological roles of their molecular targets. frontiersin.org

Table 1: Potential Analogs of this compound for SAR Studies

| Modification Area | Example Modification | Rationale |

| Pyrrolidinone Ring | Substitution at C3, C4, or C5 positions | Explore steric and electronic effects on target binding. |

| Ethoxy Linker | Replacement with a longer or shorter alkyl chain | Investigate the impact of linker length on binding affinity. |

| Acetic Acid Moiety | Replacement with a tetrazole or hydroxamic acid | Evaluate the effect of acidic bioisosteres on potency and pharmacokinetic properties. |

Investigation of Polypharmacology and Unforeseen Off-Target Interactions at the Molecular Level

The concept of "one drug, one target" is increasingly being replaced by the understanding that many small molecules interact with multiple targets, a phenomenon known as polypharmacology. youtube.com For a novel compound like this compound, a comprehensive investigation of its target profile is essential. Unforeseen off-target interactions can lead to unexpected biological activities or potential liabilities. nih.gov

Computational approaches, such as reverse docking and similarity searching against databases of known drug-target interactions, can provide initial predictions of potential off-target interactions. unipi.it These in silico predictions can then be validated through in vitro binding assays against a panel of receptors, enzymes, and ion channels. A thorough understanding of the polypharmacology of this compound and its analogs is crucial for interpreting experimental results and for the future development of more selective research tools.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization for Research Purposes

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of novel bioactive compounds. nih.govnih.govcrimsonpublishers.com These computational tools can be applied to the study of this compound in several ways:

De Novo Design: Generative AI models can design novel analogs with desired properties, such as enhanced potency or improved metabolic stability. crimsonpublishers.com

Predictive Modeling: ML algorithms can build predictive models for bioactivity and physicochemical properties based on the chemical structures of a library of analogs. mdpi.com This can help prioritize the synthesis of the most promising compounds.

Virtual Screening: AI-powered virtual screening can rapidly screen large compound libraries to identify molecules that are likely to bind to a specific target. harvard.edu

By integrating AI and ML into the research workflow, scientists can explore a much larger chemical space and more efficiently identify novel research tools based on the this compound scaffold. harvard.edu

Exploration of Additional Undiscovered Biological Targets and Pathways (Purely In Vitro/In Silico)

Given the novelty of this compound, its biological targets are currently unknown. A systematic exploration of potential targets is a key area for future research. In silico target prediction methods can be a powerful starting point. unipi.itbiorxiv.org These methods use the chemical structure of the compound to predict potential protein targets based on ligand-based or structure-based approaches.

Table 2: In Silico Target Prediction Approaches

| Approach | Description | Example Tools |

| Ligand-Based | Compares the query molecule to a database of compounds with known biological activities. | Similarity searching, pharmacophore modeling. |

| Structure-Based | Docks the query molecule into the binding sites of a large number of protein structures. | Reverse docking. |

Predictions from these in silico methods must be followed by experimental validation through in vitro binding and functional assays. This combined computational and experimental approach can efficiently identify novel biological targets and pathways modulated by this compound. mdpi.com

Integration with Systems Biology Approaches for Network-Level Understanding of Molecular Effects

Systems biology provides a holistic view of biological processes by integrating data from various "omics" technologies (e.g., genomics, proteomics, metabolomics). nih.govmdpi.comnih.gov By applying systems biology approaches, researchers can move beyond a single-target perspective and understand the network-level effects of a compound. frontiersin.org

For this compound, a systems biology investigation could involve:

Transcriptomic Profiling: Measuring changes in gene expression in cultured cells treated with the compound to identify affected pathways.

Proteomic Analysis: Quantifying changes in protein levels to understand the downstream effects of target engagement.

Metabolomic Studies: Analyzing changes in metabolite concentrations to assess the compound's impact on cellular metabolism.

Integrating these multi-omics datasets can reveal the complex molecular mechanisms of action of this compound and provide a deeper understanding of its biological effects. nih.gov This network-level understanding is crucial for the rational design of future experiments and for uncovering the full therapeutic potential of this chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。